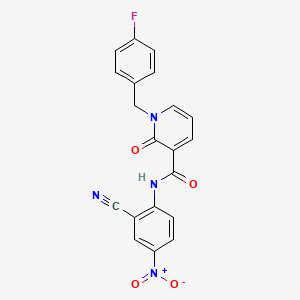

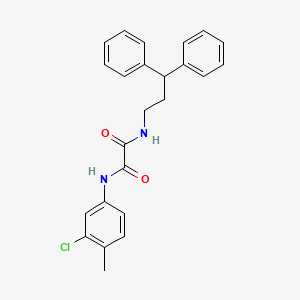

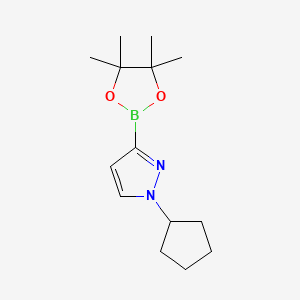

![molecular formula C14H19N3OS B2728036 N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine CAS No. 1101431-11-1](/img/structure/B2728036.png)

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine” is a complex organic compound that contains a thieno[3,2-d]pyrimidine core . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines . The compounds were heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives : This compound is involved in the synthesis of various heterocyclic derivatives, such as Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These derivatives are synthesized through one-pot three-component condensation, indicating potential applications in organic synthesis and drug development (Dyachenko et al., 2020).

Antifungal Effects : Some derivatives containing N,N-dimethylpyrimidin groups have been studied for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential applications in the development of antifungal agents (Jafar et al., 2017).

Insecticidal and Antibacterial Potential : Derivatives of this compound have been evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms. This opens avenues for its use in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).

Synthesis of Polyfunctional Fused Heterocyclic Compounds : It has also been used in the synthesis of polyfunctional fused heterocyclic compounds, indicating its role in creating complex organic molecules with potential pharmaceutical applications (Hassaneen et al., 2003).

Antimicrobial Activity : New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized and show pronounced antimicrobial properties, highlighting their potential in antimicrobial drug development (Sirakanyan et al., 2021).

Orientations Futures

Thieno[3,2-d]pyrimidines are becoming increasingly available and have shown diverse biological activities, making them attractive targets for future research . Future work could focus on improving the synthesis methods, exploring new reactions, and investigating their biological activities in more detail .

Mécanisme D'action

Mode of Action

It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have diverse biological activities . The specific interactions of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with various pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Propriétés

IUPAC Name |

N,N-dimethyl-4-thieno[3,2-d]pyrimidin-4-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-17(2)10-3-5-11(6-4-10)18-14-13-12(7-8-19-13)15-9-16-14/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVWQTKQKSDXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

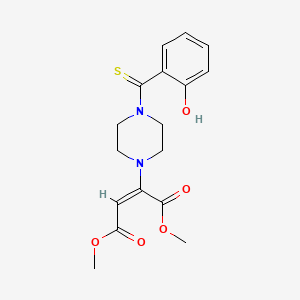

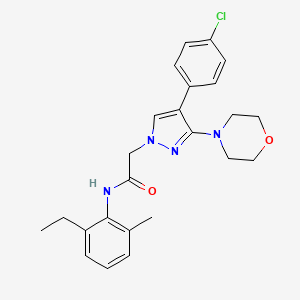

![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

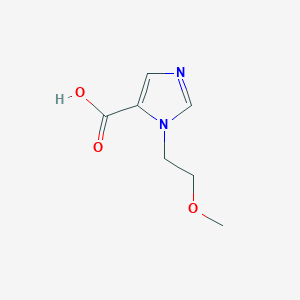

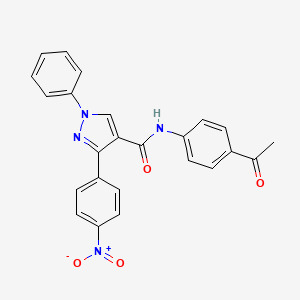

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)

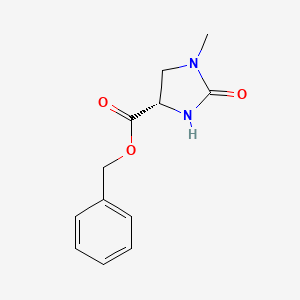

![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)

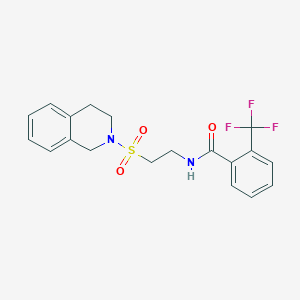

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)